molecular formula C25H17BrN2O3 B333893 N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

Cat. No.: B333893
M. Wt: 473.3 g/mol
InChI Key: JTTGNYXHYBHPNP-UHFFFAOYSA-N
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Description

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide is an organic compound with the molecular formula C25H17BrN2O3 It is known for its unique structural features, which include a brominated naphthyl group, a benzoxazole ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .

    Starting Materials: The synthesis begins with the preparation of 5-bromo-2-naphthol and 2-methoxybenzoyl chloride.

    Coupling Reaction: The Suzuki-Miyaura coupling reaction is employed to couple the brominated naphthyl group with the benzoxazole ring.

    Final Step: The final step involves the amidation reaction to introduce the methoxybenzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the brominated naphthyl group to a naphthyl group.

    Substitution: The bromine atom in the naphthyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the naphthyl ring.

Scientific Research Applications

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The brominated naphthyl group and benzoxazole ring play crucial roles in binding to target proteins and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide
  • N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3-isopropoxybenzamide

Uniqueness

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety differentiates it from similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C25H17BrN2O3

Molecular Weight

473.3 g/mol

IUPAC Name

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C25H17BrN2O3/c1-30-22-11-3-2-6-19(22)24(29)27-15-12-13-23-21(14-15)28-25(31-23)18-9-4-8-17-16(18)7-5-10-20(17)26/h2-14H,1H3,(H,27,29)

InChI Key

JTTGNYXHYBHPNP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=C4C=CC=C5Br

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=C4C=CC=C5Br

Origin of Product

United States

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